Cas no 87-59-2 (2,3-Dimethylaniline)
2,3-Dimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dimethylbenzenamine
- 2,3-Xylidine
- 2,3-Dimethylaniline
- 2,3-DIETHOXY BENZALDEHYDE
- 2,3-dimethyl-aniline
- 2,3-dimethylphenylamine
- 2,3-XYLIDENE
- 2,3-Xylylamine
- 3-AMINO-O-XYLENE
- CN-CBL
- ortho-xylidine
- o-Xylidine
- VIC-O-XYLIDINE
- 2,3-Dimethylbenzenamine (ACI)
- 2,3-Xylidine (8CI)
- Mefenamic acid impurity A
- D0666
- xylidin
- BIDD:GT0208
- 2,3-dimethyl aniline
- DB-024273
- DSSTox_RID_78429
- XYLIDINE 2,3-DIMETHYLBENZENAMINE [MI]
- AKOS000119111
- DTXCID806304
- DTXSID3026304
- SCHEMBL15024
- MEFENAMIC ACID IMPURITY A [EP IMPURITY]
- dimethylbenzenamine
- EN300-19069
- MFCD00007732
- NCGC00257712-01
- 1-Amino-2,3-dimethylbenzene
- Mefenamic Acid Imp. A (EP); 2,3-Dimethylaniline; Mefenamic Acid Impurity A
- Tox21_301836
- STL168890
- MEFENAMIC ACID IMPURITY A (EP IMPURITY)
- 2,3-DIMETHYLANILINE [USP-RS]
- 2,3-Dimethylbenzeneamine
- DSSTox_CID_6304
- CAS-87-59-2
- NCGC00255325-01
- aniline, 2,3-dimethyl-
- BRN 0742174
- DIMETHYLANILINE, 2,3-
- 2,3-Xylidene (2,3-Dimethylaniline)
- NS00001055
- UNII-ZD450ABI9X
- EC 201-755-0
- F2190-0462
- CAS-1300-73-8
- CCRIS 4739
- NCGC00091760-01
- 2,3 Dimethylaniline
- Mefenamic acid impurity A, European Pharmacopoeia (EP) Reference Standard
- 2,3-Dimethylaniline, 99%
- Z104472546
- ZD450ABI9X
- 4-12-00-02497 (Beilstein Handbook Reference)
- Q39045423
- Benzene, 1-amino-2,3-dimethyl-
- HSDB 2091
- 3-Amino-1,2-xylene
- F87288
- 2,3-XYLIDINE [HSDB]
- XYLIDINE 2,3-DIMETHYLBENZENAMINE
- DSSTox_GSID_27377
- AS-11829
- Benzenamine, 2,3-dimethyl-
- CHEMBL1578983
- NCGC00091760-02
- Benzenamine, ar,ar-dimethyl-
- 2,3-Dimethylaniline 100 microg/mL in Acetonitrile
- J-507033
- 2,3-DIMETHYLANILINE (USP-RS)
- Tox21_200158
- 2,3-Dimethylaniline, United States Pharmacopeia (USP) Reference Standard
- 87-59-2
- EINECS 201-755-0
-
- MDL: MFCD00007732
- Inchi: 1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3
- InChI Key: VVAKEQGKZNKUSU-UHFFFAOYSA-N
- SMILES: NC1C(C)=C(C)C=CC=1
- BRN: 742174
Computed Properties
- Exact Mass: 121.08900
- Monoisotopic Mass: 121.089149
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 90.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Light yellow liquid with special smell [1]
- Density: 0.993 g/mL at 25 °C(lit.)
- Melting Point: 2.5 °C (lit.)
- Boiling Point: 221-222 °C(lit.)
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: n20/D 1.569(lit.)
- Solubility: 1.5g/l
- Water Partition Coefficient: 30 g/L (20 ºC)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents. Reacts with hypochlorite bleaches. May be light sensitive.
- PSA: 26.02000
- LogP: 2.46680
- Merck: 14,10084
- Solubility: Slightly soluble in water, miscible in ethanol \ ether [9]
- Sensitiveness: Sensitive to light
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
2,3-Dimethylaniline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H311,H331,H373,H411
- Warning Statement: P261,P273,P280,P301+P310,P311
- Hazardous Material transportation number:UN 1711 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: 23/24/25-33-51/53
- Safety Instruction: S28-S36/37-S45-S61-S28A
- RTECS:ZE8750000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Explosive Limit:1-2.7%(V)
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R23/24/25; R33; R51/53
2,3-Dimethylaniline Customs Data
- HS CODE:29214910
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,3-Dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D145807-100G |
2,3-Dimethylaniline |
87-59-2 | 100g |
¥474.29 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D145807-500G |
2,3-Dimethylaniline |
87-59-2 | 500g |
¥1120.01 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1211254-50MG |
2,3-Dimethylaniline |
87-59-2 | United States Pharmacopeia (USP) Reference Standard | 50MG |
¥12530.36 | 2022-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001081 |
2,3-Dimethylaniline |
87-59-2 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807121-2.5L |
2,3-Dimethylaniline |
87-59-2 | 99% | 2.5L |
¥1,251.00 | 2022-01-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017548-100ml |
2,3-Dimethylaniline |
87-59-2 | 99% | 100ml |
¥98 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017548-25ml |
2,3-Dimethylaniline |
87-59-2 | 99% | 25ml |
¥33 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017548-500ml |
2,3-Dimethylaniline |
87-59-2 | 99% | 500ml |
¥296 | 2024-05-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807121-25ml |
2,3-Dimethylaniline |
87-59-2 | 99% | 25ml |
¥34.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807121-100ml |
2,3-Dimethylaniline |
87-59-2 | 99% | 100ml |
¥102.00 | 2022-01-10 |
2,3-Dimethylaniline Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
2.1 Reagents: Vitride Solvents: Toluene
2.2 Reagents: Trifluoroacetic acid Solvents: Hexane
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
Production Method 5
2.1 Solvents: Toluene
3.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol
4.1 Reagents: Vitride Solvents: Toluene
4.2 Reagents: Trifluoroacetic acid Solvents: Hexane
4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
Production Method 6
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane
2.2 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Trifluoroacetic acid Solvents: Hexane
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
2.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol
3.1 Reagents: Vitride Solvents: Toluene
3.2 Reagents: Trifluoroacetic acid Solvents: Hexane
3.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
Production Method 17
1.2 -
2.1 Solvents: Toluene
3.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol
4.1 Reagents: Vitride Solvents: Toluene
4.2 Reagents: Trifluoroacetic acid Solvents: Hexane
4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
Production Method 18
1.2 Solvents: Toluene
1.3 Reagents: Triethylamine Solvents: Toluene
2.1 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
Production Method 19
1.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane
2.2 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
Production Method 20
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium borohydride
2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane
2.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene
3.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane
3.2 -
4.1 Solvents: Toluene
5.1 Reagents: Hydrochloric acid , Potassium fluoride Solvents: Methanol
6.1 Reagents: Vitride Solvents: Toluene
6.2 Reagents: Trifluoroacetic acid Solvents: Hexane
6.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
2,3-Dimethylaniline Raw materials
- Butanoic acid, 3-oxo-2-(triphenylphosphoranylidene)-, methyl ester
- Silanamine, 1-(1,1-dimethylethyl)-N-(2,3-dimethylphenyl)-1,1-dimethyl-
- Methyl 2-amino-6-methylbenzoate
- 1-Iodo-2,3-Dimethylbenzene
- chlorotris(propan-2-yl)silane
- Methyl 2-butynoate
- Benzoic acid, 6-methyl-3-[tris(1-methylethyl)silyl]-2-[[tris(1-methylethyl)silyl]amino]-, methyl ester
- Silanamine, 1,1,1-tris(1-methylethyl)-N-[2-[tris(1-methylethyl)silyl]-1,3-butadien-1-ylidene]-
- Propanoic acid, 3-[(2,3-dimethylphenyl)amino]-3-oxo-, methyl ester
- (Carbomethoxymethylene)triphenylphosphorane
- 3,4-Dimethylbenzoic acid
- β-Hydroxybutyronitrile
- Benzoic acid, 2-amino-6-methyl-3-[tris(1-methylethyl)silyl]-, methyl ester
- 3-(2,3-Dimethylphenyl)amino-3-oxo-proponic Acid Ethyl Ester
- 2,3-Dimethylphenylmagnesium bromide
2,3-Dimethylaniline Preparation Products
2,3-Dimethylaniline Suppliers
2,3-Dimethylaniline Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2,3-Dimethylaniline
2,3-Dimethylaniline (CAS No. 87-59-2): An Overview of Its Properties, Applications, and Recent Research
2,3-Dimethylaniline (CAS No. 87-59-2) is a versatile organic compound that has found extensive applications in various fields, including chemical synthesis, pharmaceuticals, and materials science. This aromatic amine is characterized by its unique structure, which consists of an aniline core substituted with two methyl groups at the 2 and 3 positions. The compound's molecular formula is C8H11N, and it has a molecular weight of approximately 121.18 g/mol.
The physical properties of 2,3-Dimethylaniline are noteworthy. It is a colorless to pale yellow liquid with a characteristic amine odor. The compound has a boiling point of around 194°C and a melting point of -14°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and chloroform. These properties make it suitable for use in a variety of chemical processes and reactions.
In the realm of chemical synthesis, 2,3-Dimethylaniline serves as an important intermediate for the production of various compounds. Its reactivity stems from the presence of the amino group and the electron-donating methyl groups, which can participate in a wide range of reactions such as acylation, alkylation, and coupling reactions. For instance, it can be used to synthesize dyes, pigments, and other organic compounds with specific functional groups.
The pharmaceutical industry has also recognized the potential of 2,3-Dimethylaniline. It is used as a starting material for the synthesis of several drugs and drug intermediates. One notable application is in the production of antihistamines and other therapeutic agents. The compound's ability to undergo selective functionalization allows for the creation of derivatives with enhanced biological activity and reduced side effects.
Recent research has further expanded the applications of 2,3-Dimethylaniline. A study published in the Journal of Organic Chemistry highlighted its use in the development of novel catalysts for asymmetric synthesis. The unique electronic properties of the compound make it an excellent ligand for transition metal complexes, which can be used to catalyze enantioselective reactions with high efficiency and selectivity.
In materials science, 2,3-Dimethylaniline has been explored for its potential in the fabrication of conductive polymers and electronic materials. Its ability to form stable radical cations through electrochemical oxidation makes it a promising candidate for use in organic electronics and energy storage devices. Researchers at the University of California have demonstrated that derivatives of 2,3-Dimethylaniline can be used to create highly conductive polymer films with tunable electronic properties.
The environmental impact of 2,3-Dimethylaniline is another area of active research. While it is generally considered safe when handled properly, there are ongoing studies to evaluate its long-term effects on ecosystems. Efforts are being made to develop more sustainable synthesis methods that minimize waste and reduce environmental impact. Green chemistry principles are increasingly being applied to ensure that the production and use of this compound align with environmental standards.
Safety considerations are paramount when working with 2,3-Dimethylaniline. It is important to handle this compound with appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation. Storage should be in tightly sealed containers away from heat sources and incompatible materials. Proper disposal methods should be followed to ensure environmental safety.
In conclusion, 2,3-Dimethylaniline (CAS No. 87-59-2) is a valuable compound with a wide range of applications in chemical synthesis, pharmaceuticals, materials science, and beyond. Its unique properties make it an essential building block for many advanced materials and products. Ongoing research continues to uncover new uses and improve our understanding of this versatile compound.
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